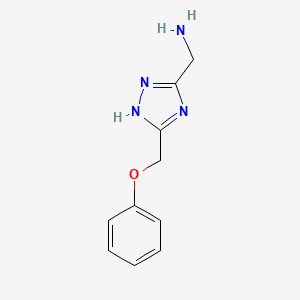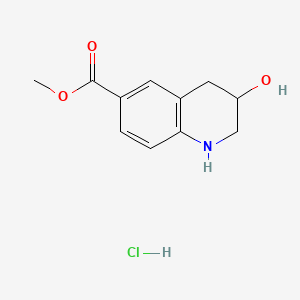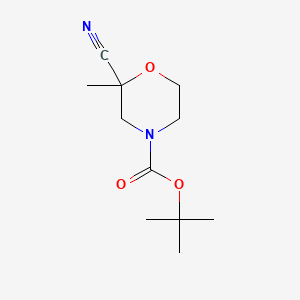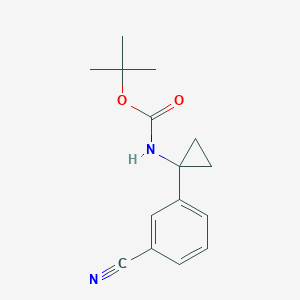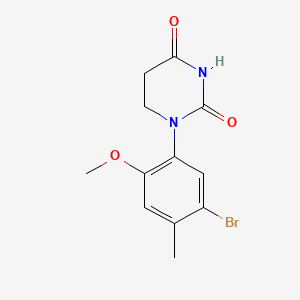![molecular formula C9H15NO3 B13496437 Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13496437.png)
Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research. This compound features a bicyclo[2.1.1]hexane skeleton, which is known for its rigidity and stability. The presence of the azabicyclo moiety adds to its complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate can be achieved through various methods. One common approach involves the intramolecular cyclopropanation of aldehydes using a Cu(I)/secondary amine cooperative catalyst . This method allows for the efficient construction of the bicyclo[2.1.1]hexane skeleton with high enantioselectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions. Photochemistry is often employed to access new building blocks via [2 + 2] cycloaddition . This method is modular and can be readily derivatized with numerous transformations, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic substitution reactions are possible due to the presence of the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various chemical pathways, including radical processes and cycloadditions . These interactions can lead to the formation of new chemical entities with potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: Shares the same bicyclic skeleton but lacks the azabicyclo moiety.
Bicyclo[3.1.0]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere in medicinal chemistry.
Uniqueness
Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate stands out due to its combination of the bicyclo[2.1.1]hexane skeleton and the azabicyclo moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H15NO3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-12-6-8-3-9(4-8,10-5-8)7(11)13-2/h10H,3-6H2,1-2H3 |
Clave InChI |
ZXKRJFMMZIKGJB-UHFFFAOYSA-N |
SMILES canónico |
COCC12CC(C1)(NC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Amino-3-hydroxy-2-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496357.png)
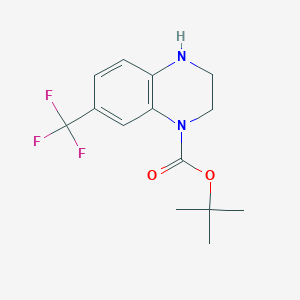
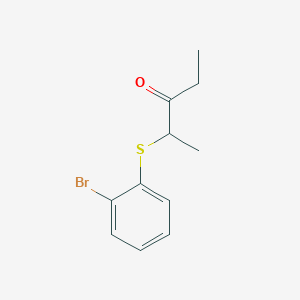
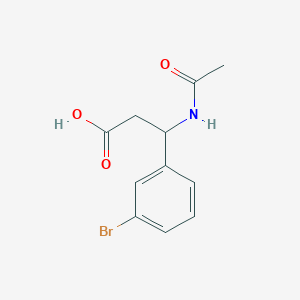
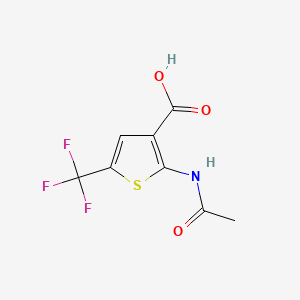

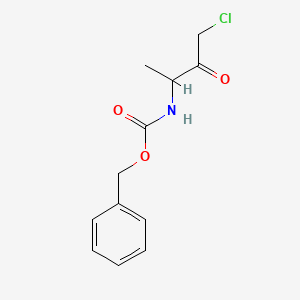
![3-(3,3-dimethylcyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13496400.png)
